6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione
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Overview
Description
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is a heterocyclic compound that belongs to the family of indoloquinolines These compounds are known for their complex structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione typically involves multi-step processes. One common method includes the Graebe-Ullmann reaction, Fischer indolization, Vilsmeier reaction, electrocyclization, aza-[4+2]-cycloaddition, and Pd-catalyzed coupling reactions . These methods often require specific reaction conditions, such as the use of strong acids, bases, or transition metal catalysts, and may involve high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as one-pot synthesis. For example, an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot has been reported . This method offers a straightforward and efficient approach to producing the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and transition metal catalysts (e.g., palladium, ruthenium) . Reaction conditions may vary, but they often involve controlled temperatures, pressures, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoline framework.
Scientific Research Applications
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione involves its interaction with molecular targets such as DNA topoisomerase II. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The specific pathways involved may include the stabilization of drug-topoisomerase-DNA cleavable complexes, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoloquinoline derivatives, such as:
- 6,11-Dimethyl-6H-indolo[2,3-b]quinoline
- 11-Methyl-6H-indolo[2,3-b]quinoline
- Indolo[2,3-b]quinoxalines
Uniqueness
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is unique due to its specific structural arrangement and the presence of two methyl groups at positions 6 and 11. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
138580-45-7 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6,11-dimethylindolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C17H12N2O2/c1-9-14-10-5-3-4-6-11(10)19(2)17(14)15-12(20)7-8-13(21)16(15)18-9/h3-8H,1-2H3 |
InChI Key |
BCPPNROZWUMXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C4C(=O)C=CC(=O)C4=N1)C |
Origin of Product |
United States |
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